molecular formula C12H15FN4 B13739133 6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole

6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole

Cat. No.: B13739133
M. Wt: 234.27 g/mol
InChI Key: PREFNKJBCKDBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indazole Core: Starting with a suitable precursor, the indazole core can be synthesized through cyclization reactions.

    Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents.

    Methylation: The methyl group can be introduced via alkylation reactions.

    Piperazine Substitution: The piperazine moiety can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the piperazine ring or the indazole core.

    Reduction: Reduction reactions could target specific functional groups within the molecule.

    Substitution: Various substitution reactions can occur, especially at the fluorine or piperazine positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups.

Scientific Research Applications

6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole would depend on its specific interactions with molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(1-piperazinyl)-1H-indazole: Lacks the fluorine atom.

    6-Fluoro-1-methyl-1H-indazole: Lacks the piperazine moiety.

    6-Fluoro-3-(1-piperazinyl)-1H-indazole: Lacks the methyl group.

Uniqueness

The presence of the fluorine atom, methyl group, and piperazine moiety in 6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole may confer unique properties, such as enhanced biological activity or improved pharmacokinetic profiles compared to similar compounds.

Properties

Molecular Formula

C12H15FN4

Molecular Weight

234.27 g/mol

IUPAC Name

6-fluoro-1-methyl-3-piperazin-1-ylindazole

InChI

InChI=1S/C12H15FN4/c1-16-11-8-9(13)2-3-10(11)12(15-16)17-6-4-14-5-7-17/h2-3,8,14H,4-7H2,1H3

InChI Key

PREFNKJBCKDBNW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(=N1)N3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.